2-(5-Formylfuran-2-yl)benzoic acid
Overview
Description
2-(5-Formylfuran-2-yl)benzoic acid is an organic compound with the molecular formula C12H8O4. It is characterized by the presence of a furan ring substituted with a formyl group and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is used in the field of medicinal chemistry , suggesting that it may interact with various biological targets.
Mode of Action
It is known that this compound can be involved in various chemical reactions, such as suzuki coupling , which is a type of palladium-catalyzed cross coupling reaction. This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Given its involvement in suzuki coupling , it may play a role in the synthesis of biologically active molecules, potentially affecting various biochemical pathways.
Result of Action
Given its use in the synthesis of biologically active molecules , it may have various effects at the molecular and cellular levels, depending on the specific molecules that are synthesized.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
2-(5-Formylfuran-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It is involved in reactions such as heteroarylation, which is used to synthesize inhibitors of hypoxia-inducible factor 1 (HIF-1), disalicylic acid-furanyl derivatives that inhibit ephrin binding, and inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase and epidermal growth factor receptor . The compound interacts with enzymes and proteins involved in these pathways, facilitating the formation of stable complexes that inhibit the target proteins’ activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the synthesis of biologically active molecules, leading to changes in cellular function . For example, by inhibiting HIF-1, the compound can alter the cellular response to hypoxia, affecting gene expression and metabolic pathways that are crucial for cell survival under low oxygen conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The formyl group in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the enzyme-inhibitor complex. These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of metabolites in the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, specific transporters in cell membranes can mediate its uptake into cells, where it can accumulate in certain compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . Localization to these compartments can enhance its activity and facilitate interactions with target enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylfuran-2-yl)benzoic acid typically involves the formylation of furan derivatives followed by the introduction of the benzoic acid group. One common method is the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF and POCl3 to introduce the formyl group. Subsequent reactions can introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formylfuran-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(5-Carboxyfuran-2-yl)benzoic acid.
Reduction: 2-(5-Hydroxymethylfuran-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Formylfuran-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(5-Formylfuran-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a benzoic acid group.
5-Formylfuran-2-carboxylic acid: Lacks the benzoic acid moiety.
2-(5-Formylfuran-2-yl)phenol: Contains a phenol group instead of a benzoic acid group.
Uniqueness
2-(5-Formylfuran-2-yl)benzoic acid is unique due to the combination of the formyl group, furan ring, and benzoic acid moiety
Properties
IUPAC Name |
2-(5-formylfuran-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKDFDKKAQANIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378147 | |
Record name | 2-(5-formylfuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88460-72-4 | |
Record name | 2-(5-formylfuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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